molecular formula C10H13ClF3NO B13465553 (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride

(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride

Cat. No.: B13465553
M. Wt: 255.66 g/mol
InChI Key: BXLGDDWHTFFTEZ-SBSPUUFOSA-N
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Description

(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride is a chiral amino alcohol derivative of interest in medicinal chemistry and drug discovery research. The compound features a trifluoromethylphenyl group, a moiety known to influence the pharmacokinetic and binding properties of molecules, making it a valuable scaffold for developing biologically active compounds . While specific biological data for this exact molecule is limited in public literature, its core structure is related to a class of compounds investigated as potential mechanism-based inactivators for pyridoxal 5'-phosphate (PLP)-dependent enzymes . Research into analogous compounds has highlighted their significance in studying enzymes like human ornithine aminotransferase (hOAT), a metabolic regulator identified as a potential therapeutic target in certain cancers such as hepatocellular carcinoma . The (3R) chiral center and the amino alcohol functional group are critical structural features that can be essential for selective interaction with enzymatic targets. This compound serves as a versatile building block for the synthesis of more complex molecules and for probing biochemical pathways in scientific investigations.

Properties

Molecular Formula

C10H13ClF3NO

Molecular Weight

255.66 g/mol

IUPAC Name

(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride

InChI

InChI=1S/C10H12F3NO.ClH/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-15;/h1-4,9,15H,5-6,14H2;1H/t9-;/m1./s1

InChI Key

BXLGDDWHTFFTEZ-SBSPUUFOSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CCO)N)C(F)(F)F.Cl

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-(Trifluoromethyl)benzaldehyde

The initial step involves synthesizing 3-(trifluoromethyl)benzaldehyde, which serves as the aromatic precursor. This can be achieved via electrophilic aromatic substitution, typically through the chloromethylation or direct trifluoromethylation of benzaldehyde derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of copper catalysts.

Reaction scheme:

Benzaldehyde + CF3I (trifluoromethyl iodide) + Cu catalyst → 3-(Trifluoromethyl)benzaldehyde

Functionalization of the Aromatic Ring

The aldehyde group can be further manipulated via reduction or conversion into other intermediates, such as phenylacetic acids or nitriles, depending on the subsequent steps.

Construction of the Amino Alcohol Backbone

Asymmetric Reductive Amination

The core of the synthesis involves the formation of the amino alcohol with the correct (3R) stereochemistry. A common approach is the asymmetric reductive amination of the corresponding ketone or aldehyde intermediate.

Key steps:

  • Preparation of the ketone precursor: The aldehyde is converted into a ketone, such as via oxidation or by using suitable precursors.
  • Chiral catalysis: Employing chiral catalysts (e.g., chiral ruthenium or rhodium complexes) to induce stereoselectivity during the reductive amination.
  • Reductive amination: The ketone reacts with ammonia or primary amines under catalytic hydrogenation conditions to form the amino alcohol.

Reaction example:

Aldehyde + NH3 (or primary amine) + chiral catalyst + H2 → (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol

Alternative Synthetic Routes

  • Nucleophilic addition: Nucleophilic addition of amino groups to epoxides derived from the aromatic precursor.
  • Biocatalytic methods: Enzymatic asymmetric synthesis using transaminases or reductases, which can offer high stereoselectivity, as indicated in recent biocatalytic approaches.

Conversion to Hydrochloride Salt

The free amino alcohol is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, such as ethanol or ethyl acetate.

Reaction:

(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol + HCl → (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride

This salt form enhances the compound's stability, solubility, and ease of handling.

Representative Synthesis Data and Reaction Conditions

Step Reagents Conditions Yield Stereoselectivity References
Aromatic trifluoromethylation CF3I, Cu catalyst Reflux, inert atmosphere 70-85% N/A
Asymmetric reductive amination Chiral Ru catalyst, H2 25-50°C, 1-4 atm H2 60-90% >99% enantiomeric excess
Salt formation HCl gas or HCl solution Room temperature Quantitative N/A

Recent Advances and Biocatalytic Approaches

Recent research emphasizes biocatalytic synthesis routes for amino alcohols, utilizing enzymes such as transaminases and reductases, which can provide high stereoselectivity under mild conditions. For example, biocatalytic methods starting from racemic hydroxy ketones or aldehydes have been explored to produce the (3R)-enantiomer selectively, reducing the need for chiral catalysts and harsh conditions.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oximes, nitriles, secondary amines, and substituted derivatives with various functional groups.

Scientific Research Applications

(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl vs. Cyclopropyl/Pyrazolyl Groups : The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the pyrazolyl (logP ~1.8) or cyclopropyl (logP ~1.2) substituents, enhancing membrane permeability and target engagement in hydrophobic binding pockets .
  • Hydroxyl vs. Ester Functionality: The propanolamine hydroxyl group improves aqueous solubility (~50–100 mg/mL estimated) relative to the ethyl ester in the cyclopropyl analog, which favors organic solvents. This makes the target compound more suitable for formulations requiring moderate polarity .

Stereochemical and Conformational Differences

  • The (3R) configuration in the target compound and the cyclopropyl analog introduces stereoselectivity in biological interactions. For example, the R-enantiomer may exhibit higher affinity for aminergic receptors compared to its S-counterpart, as seen in analogous β-amino alcohols .

Biological Activity

(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride is a chiral compound notable for its structural features, including an amino group and a trifluoromethyl-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its enhanced biological activity attributed to the trifluoromethyl group, which significantly influences its pharmacological properties.

  • Molecular Formula : C11H14ClF3N
  • Molecular Weight : 255.66 g/mol
  • Structure : The presence of the trifluoromethyl group increases lipophilicity and biological potency, making it suitable for various therapeutic applications.

Biological Activity

The biological activity of (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride can be summarized as follows:

  • Mechanism of Action :
    • The trifluoromethyl group enhances binding affinity to biological targets, including receptors and enzymes.
    • Structural studies suggest that the compound may inhibit specific enzymes involved in neurotransmitter uptake, similar to other trifluoromethyl-containing compounds .
  • Therapeutic Potential :
    • Antidepressant Activity : Compounds with similar structures have shown increased potency in inhibiting serotonin uptake, suggesting potential use as antidepressants .
    • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityMethodologyKey Findings
Serotonin Uptake InhibitionSAR StudiesIncreased potency with trifluoromethyl substitution; 6-fold increase in inhibition compared to non-fluorinated analogs.
Antibacterial ActivityAgar Disc-DiffusionExhibited activity against E. coli and S. aureus; specific MIC values pending further investigation.
Enzyme InteractionBinding Affinity StudiesPredicted interactions with neurotransmitter receptors; potential for development as a therapeutic agent.

Synthesis and Structural Similarities

The synthesis of (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride can be achieved through several routes that emphasize the importance of chirality and functional group manipulation. The structural uniqueness of this compound compared to related compounds is highlighted in Table 2.

Table 2: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-Amino-1-(4-trifluoromethylphenyl)ethanolSimilar amino alcohol structureDifferent stereochemistry
4-TrifluoromethylphenylalanineContains an amino acid backboneNaturally occurring in some peptides
2-Amino-2-methylpropanolSimple branched structureLacks trifluoromethyl substitution
(S)-2-Amino-1-butanolChiral alcoholDifferent functional groups

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound can be synthesized via stereoselective pathways using chiral precursors like (R)-3-amino-4-hydroxybutanoic acid derivatives. Enantiomeric purity is achieved through chiral resolution techniques, such as diastereomeric salt crystallization or enzymatic kinetic resolution. The hydrochloride salt form improves crystallinity, aiding purification . Reaction conditions (e.g., temperature, catalysts like lipases or chiral ligands) must be optimized to minimize racemization. Advanced chromatography (e.g., chiral HPLC) is critical for purity validation .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks in the crystal lattice .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR distinguish the trifluoromethyl group (δ ~110-120 ppm for 19^{19}F coupling) and the amino-propanol backbone. 1^1H-15^{15}N HMBC confirms amine proton environments .
  • Circular Dichroism (CD) : Verifies enantiomeric integrity by comparing optical rotation with reference standards .

Q. How does the hydrochloride salt form impact solubility and stability in aqueous matrices?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, making it suitable for in vitro assays. Stability studies (e.g., pH-dependent degradation kinetics) should be conducted using HPLC-UV to monitor decomposition products. Buffered solutions (pH 4–6) are recommended to prevent amine group protonation loss . Lyophilization can improve long-term storage stability .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo biological activity data be systematically addressed?

  • Methodological Answer : Discrepancies often arise from differences in metabolic stability, protein binding, or bioavailability. Strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life, clearance, and tissue distribution using LC-MS/MS.
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect active/inactive metabolites.
  • In vitro-in vivo correlation (IVIVC) : Adjust experimental models (e.g., 3D cell cultures or organoids) to better mimic physiological conditions .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular docking : Screen against target binding pockets (e.g., GPCRs or kinases) using software like AutoDock Vina. Focus on hydrogen bonds between the amino group and catalytic residues, and π-π stacking between the trifluoromethylphenyl group and aromatic side chains .
  • Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories, analyzing RMSD and free energy landscapes (MM-PBSA). Validate with mutagenesis studies .

Q. What challenges arise in determining enantiomeric excess (ee) via chiral HPLC, and how can methods be optimized?

  • Methodological Answer : Challenges include peak overlap due to similar retention times and column degradation. Optimization strategies:

  • Column selection : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) for higher resolution.
  • Mobile phase tuning : Adjust polar organic modifiers (e.g., ethanol/hexane ratios) to improve separation.
  • Temperature control : Lower temperatures (10–15°C) enhance enantiomer resolution. Validate with standard spiking and cross-correlate with CD data .

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